molecular formula C22H18N2O3 B2737285 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922108-65-4

3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Katalognummer B2737285
CAS-Nummer: 922108-65-4
Molekulargewicht: 358.397
InChI-Schlüssel: FQWPXCZYRIRWJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, also known as DOB or DOB-AM, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and pharmacological properties. DOB belongs to the class of benzamide derivatives and is structurally similar to antipsychotic drugs such as clozapine and olanzapine.

Wirkmechanismus

The exact mechanism of action of 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide acts as a partial agonist at dopamine D4 receptors, which results in the stimulation of downstream signaling pathways. This leads to the release of dopamine and other neurotransmitters, which can affect various physiological processes. 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide also acts as a partial agonist at serotonin 5-HT2A receptors, which can lead to the activation of downstream signaling pathways and the modulation of serotonin neurotransmission.
Biochemical and Physiological Effects
3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the alteration of cellular signaling pathways. 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has been found to increase dopamine and serotonin release in various brain regions, which can affect mood, cognition, and behavior. 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has also been shown to regulate the expression of various genes involved in neuronal function and plasticity. Additionally, 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has been found to modulate various cellular signaling pathways, including the cAMP/PKA and ERK/MAPK pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide in lab experiments is its high affinity and selectivity for dopamine D4 and serotonin 5-HT2A receptors. This allows researchers to selectively target these receptors and study their role in various physiological and pathological conditions. Additionally, 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has a relatively long half-life, which makes it useful for studying long-term effects.
However, there are also some limitations to using 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide in lab experiments. One of the main limitations is its potential for off-target effects, as it may bind to other receptors besides dopamine D4 and serotonin 5-HT2A receptors. Additionally, 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has been found to have some toxicity in animal studies, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide. One potential direction is to further investigate its mechanism of action and the downstream signaling pathways that it affects. This could lead to the development of new drugs that target these pathways for the treatment of various neurological and psychiatric disorders. Another potential direction is to study the effects of 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide in different animal models of disease, such as models of depression, anxiety, and addiction. This could provide valuable insights into the role of dopamine D4 and serotonin 5-HT2A receptors in these conditions. Finally, future research could focus on developing new analogs of 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide with improved selectivity and reduced toxicity for use in lab experiments.

Synthesemethoden

The synthesis of 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves the reaction between 3,5-dimethylbenzoic acid and 2-aminobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the oxazepine ring. The final product is obtained by purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has been used in various scientific research studies, primarily in the field of neuroscience. It has been shown to have high affinity and selectivity for dopamine D4 receptors, which are involved in the regulation of mood, cognition, and behavior. 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has also been found to bind to serotonin 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and perception. These properties make 3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide a valuable tool for studying the role of these receptors in various physiological and pathological conditions.

Eigenschaften

IUPAC Name

3,5-dimethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-13-9-14(2)11-15(10-13)21(25)23-16-7-8-19-17(12-16)22(26)24-18-5-3-4-6-20(18)27-19/h3-12H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWPXCZYRIRWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.